molecular formula C9H4Cl3NO B598025 3,5,8-Trichloroquinolin-4(1H)-one CAS No. 1204811-43-7

3,5,8-Trichloroquinolin-4(1H)-one

Cat. No.: B598025
CAS No.: 1204811-43-7
M. Wt: 248.487
InChI Key: CSZRYXYZXVZUIA-UHFFFAOYSA-N
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Description

3,5,8-Trichloroquinolin-4(1H)-one is a halogenated quinolinone derivative characterized by three chlorine atoms at positions 3, 5, and 8 on the quinoline ring. The compound’s molecular formula is C₉H₄Cl₃NO, with an estimated molecular weight of 248.5 g/mol.

Properties

CAS No.

1204811-43-7

Molecular Formula

C9H4Cl3NO

Molecular Weight

248.487

IUPAC Name

3,5,8-trichloro-1H-quinolin-4-one

InChI

InChI=1S/C9H4Cl3NO/c10-4-1-2-5(11)8-7(4)9(14)6(12)3-13-8/h1-3H,(H,13,14)

InChI Key

CSZRYXYZXVZUIA-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1Cl)C(=O)C(=CN2)Cl)Cl

Synonyms

3,5,8-Trichloro-4-hydroxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,5,8-Trichloroquinolin-4(1H)-one with structurally related quinolinone derivatives, focusing on substituents, molecular properties, and inferred biological relevance:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity (Inferred)
This compound Cl at 3, 5, 8 C₉H₄Cl₃NO 248.5 (estimated) Fully aromatic, three Cl substituents Potential antiviral/cytotoxic activity
5,6,8-Trichloro-4-phenyl-3,4-dihydro-1H-quinolin-2-one Cl at 5, 6, 8; phenyl group C₁₅H₁₀Cl₃NO 326.61 Partially saturated (dihydro), phenyl substituent Undisclosed; phenyl may enhance lipophilicity
3-Iodo-5,8-dimethoxyquinolin-4(1H)-one I at 3; OMe at 5, 8 C₁₁H₁₀INO₃ 331.11 Mixed substituents (iodo, methoxy) Electron-donating OMe groups may reduce reactivity
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Cl at 7; F at 6; cyclopropyl C₁₂H₁₀ClFNO 256.67 (estimated) Dihydro, cyclopropyl, halogen mix Enhanced steric bulk; potential CNS activity

Key Observations:

Substituent Effects: Chlorine vs. Halogen Positioning: Chlorine at positions 3, 5, and 8 (target compound) vs. 5, 6, and 8 () alters steric and electronic interactions. The latter’s dihydro structure reduces aromaticity, possibly affecting binding to biological targets .

Structural Flexibility: Fully aromatic quinolinones (e.g., target compound) may exhibit stronger π-π stacking interactions compared to dihydro derivatives (e.g., and ), which have partial saturation and conformational flexibility .

In contrast, the target compound’s compact structure may favor membrane permeability . Fluorine in enhances electronegativity, which could improve binding affinity in enzyme-active sites compared to chlorine .

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